molecular formula C17H29N3O4 B6665230 3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid

3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665230
M. Wt: 339.4 g/mol
InChI Key: URQKZAGHCYUUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound featuring a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar ring structure.

    N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.

    Piperidine-4-carboxylic acid: A related compound with a carboxylic acid functional group.

Uniqueness

3-[1-[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid is unique due to its specific functional groups and structural complexity

Properties

IUPAC Name

3-[1-[1-(dimethylcarbamoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-18(2)17(24)19-10-7-14(8-11-19)16(23)20-9-3-4-13(12-20)5-6-15(21)22/h13-14H,3-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKZAGHCYUUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.